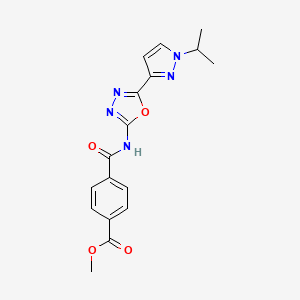

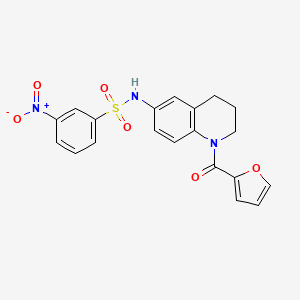

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a tetrahydroquinoline, which is a type of quinoline that has four hydrogen atoms attached, indicating a degree of saturation . Additionally, it has a nitrobenzenesulfonamide group, which is a common moiety in many pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups . The furan ring and the tetrahydroquinoline would contribute to the compound’s aromaticity . The nitro group attached to the benzene ring would likely have a significant impact on the compound’s reactivity .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furan ring is known to participate in various reactions, especially those involving electrophilic substitution . The tetrahydroquinoline could potentially undergo oxidation reactions . The nitrobenzenesulfonamide group could also participate in various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as its degree of saturation, the presence of the nitro group, and the specific arrangement of its atoms would all play a role .

Scientific Research Applications

Antiproliferative Activities

This compound has been studied for its potential antiproliferative effects, which could be beneficial in cancer research. The ability to inhibit cell growth is a valuable property in the development of anticancer drugs .

Antioxidant Properties

Research suggests that derivatives of furan-2-carbonyl may exhibit antioxidant properties. These properties are important in neutralizing reactive oxygen species (ROS), which can damage cells and contribute to various diseases .

Anti-Microbial Activity

Some studies have indicated that furan-2-carbonyl derivatives could serve as potent anti-microbial agents. This application is crucial in the fight against microbial resistance and the development of new antibiotics .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit certain enzymes, which is a key aspect in drug discovery and the treatment of diseases where enzyme activity is a factor .

Material Science

Derivatives based on furan-2-carbonyl have been described in material science for studying intramolecular hydrogen bonding and steric and electronic factors affecting molecular conformations .

Pharmaceutical Development

Furan derivatives are used in pharmaceuticals due to their diverse biological activities. The compound may contribute to the development of new medications with improved efficacy .

Agrochemical Applications

The agricultural industry could benefit from furan-2-carbonyl derivatives as they are used to produce agrochemicals, potentially improving crop protection and yield .

Sustainable Chemicals

Furan derivatives are considered green and environmentally friendly materials, making them suitable for sustainable chemical applications. They can be used in producing resins, lacquers, and other eco-friendly products .

Springer - Design and antiproliferative and antioxidant activities MDPI - Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives MDPI - In Vitro Anti-Microbial Activity and Anti … MDPI - Synthesis and Structural Characterization of Pyridine-2,6 … IntechOpen - Furan Derivatives - Recent Advances and Applications

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Furan derivatives have been found to interact with a variety of targets, including mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers .

Mode of Action

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Biochemical Pathways

Furan derivatives have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives have been found to exhibit a broad range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c24-20(19-7-3-11-29-19)22-10-2-4-14-12-15(8-9-18(14)22)21-30(27,28)17-6-1-5-16(13-17)23(25)26/h1,3,5-9,11-13,21H,2,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNJVWZVVMDXND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-ethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2924353.png)

![N-((1-(thiophen-2-yl)cyclohexyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2924354.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2924355.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}propanamide](/img/structure/B2924359.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2924362.png)

![2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2924369.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2924371.png)

![1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2924372.png)